N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine
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Overview
Description
2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of two m-tolylamino groups attached to a triazine ring, which is further connected to an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The aminoacetic acid moiety can also participate in chelation with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern on the triazine ring and the presence of the aminoacetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62751-87-5 |
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Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O2/c1-12-5-3-7-14(9-12)21-18-23-17(20-11-16(26)27)24-19(25-18)22-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
CSXYJEWFOBNIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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